molecular formula C8H14N2O2S B1378594 (1-Cyanocyclohexyl)methanesulfonamide CAS No. 1461706-15-9

(1-Cyanocyclohexyl)methanesulfonamide

Cat. No.: B1378594
CAS No.: 1461706-15-9
M. Wt: 202.28 g/mol
InChI Key: YURAAMBKVAELRL-UHFFFAOYSA-N
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Description

(1-Cyanocyclohexyl)methanesulfonamide is a sulfonamide derivative featuring a cyclohexyl ring substituted with a cyano group at the 1-position, linked to a methanesulfonamide moiety.

Properties

IUPAC Name

(1-cyanocyclohexyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c9-6-8(7-13(10,11)12)4-2-1-3-5-8/h1-5,7H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURAAMBKVAELRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for (1-Cyanocyclohexyl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Cyanocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyanocyclohexyl)methanesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyanocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Research Findings and Computational Insights

  • DFT Studies : Quantum-chemical calculations (e.g., density functional theory) used for N-(5-tert-butyl-2-hydroxyphenyl)methanesulfonamide could predict the target compound’s electronic structure, frontier molecular orbitals, and UV/Vis spectra .
  • Conformational Analysis: The cyclohexyl ring’s chair conformation may position the cyano group axially or equatorially, influencing steric interactions with biological targets .

Biological Activity

(1-Cyanocyclohexyl)methanesulfonamide, with the molecular formula C8H14N2O2S and a molecular weight of 202.28 g/mol, is a compound that possesses unique structural features due to the presence of both a cyano group and a methanesulfonamide group. These functional groups contribute to its distinct biological activities and potential applications in medicinal chemistry and biochemistry.

The compound exhibits a variety of chemical reactivity, including:

  • Oxidation : Can be oxidized to form sulfonic acids.
  • Reduction : The cyano group can be reduced to an amine group.
  • Substitution : The methanesulfonamide group can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of (1-Cyanocyclohexyl)methanesulfonamide primarily involves its interaction with specific molecular targets, particularly enzymes. The compound acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This inhibition can lead to alterations in various biochemical pathways, affecting cellular functions and potentially offering therapeutic benefits.

Biological Activity

Research has indicated several potential biological activities associated with (1-Cyanocyclohexyl)methanesulfonamide:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysfunction.
  • Antimicrobial Properties : Preliminary investigations have shown that derivatives of methanesulfonamides possess antimicrobial activity, hinting at possible applications in combating bacterial infections.
  • Anti-inflammatory Effects : Some sulfonamide derivatives have demonstrated anti-inflammatory properties, which may extend to (1-Cyanocyclohexyl)methanesulfonamide through similar mechanisms.

Comparison with Similar Compounds

To better understand the unique properties of (1-Cyanocyclohexyl)methanesulfonamide, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
CyclohexylmethanesulfonamideLacks cyano groupLimited enzyme inhibition
N-CyanocyclohexylamineContains cyano but lacks sulfonamide functionalityPotential neuroactivity
Methanesulfonamide derivativesVarying alkyl substitutionsAntimicrobial and anti-inflammatory effects

This table illustrates how the presence of both functional groups in (1-Cyanocyclohexyl)methanesulfonamide may confer enhanced biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyanocyclohexyl)methanesulfonamide
Reactant of Route 2
(1-Cyanocyclohexyl)methanesulfonamide

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